REACTION_CXSMILES
|
[CH2:1]([NH:5][CH2:6][P:7]([OH:10])([OH:9])=[O:8])[C:2]([OH:4])=[O:3].[CH3:11][C:12]1[O:17][NH:16][C:14](=[O:15])[C:13]=1[CH2:18][CH:19]([NH2:23])[C:20]([OH:22])=[O:21]>>[CH2:1]([NH:5][CH2:6][P:7]([OH:10])([OH:9])=[O:8])[C:2]([OH:4])=[O:3].[CH3:13][C:14]([N:5]([CH2:6][P:7]([OH:10])([OH:9])=[O:8])[CH2:1][C:2]([OH:4])=[O:3])=[O:15].[CH3:11][C:12]1[O:17][NH:16][C:14](=[O:15])[C:13]=1[CH2:18][CH:19]([NH2:23])[C:20]([OH:22])=[O:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)NCP(=O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)NO1)CC(C(=O)O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added to extracts
|
Type
|
CUSTOM
|
Details
|
to ion exchange SPE purification
|
Type
|
CUSTOM
|
Details
|
Final extracts were prepared in aqueous 0.02M phosphoric acid
|
Type
|
FILTRATION
|
Details
|
filtered (0.2 μm)
|
Type
|
CUSTOM
|
Details
|
to LC/MS/MS analysis to remove particulates as preventive maintenance measure for the HPLC system
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)O)NCP(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)N(CC(=O)O)CP(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)NO1)CC(C(=O)O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([NH:5][CH2:6][P:7]([OH:10])([OH:9])=[O:8])[C:2]([OH:4])=[O:3].[CH3:11][C:12]1[O:17][NH:16][C:14](=[O:15])[C:13]=1[CH2:18][CH:19]([NH2:23])[C:20]([OH:22])=[O:21]>>[CH2:1]([NH:5][CH2:6][P:7]([OH:10])([OH:9])=[O:8])[C:2]([OH:4])=[O:3].[CH3:13][C:14]([N:5]([CH2:6][P:7]([OH:10])([OH:9])=[O:8])[CH2:1][C:2]([OH:4])=[O:3])=[O:15].[CH3:11][C:12]1[O:17][NH:16][C:14](=[O:15])[C:13]=1[CH2:18][CH:19]([NH2:23])[C:20]([OH:22])=[O:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)NCP(=O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)NO1)CC(C(=O)O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added to extracts
|
Type
|
CUSTOM
|
Details
|
to ion exchange SPE purification
|
Type
|
CUSTOM
|
Details
|
Final extracts were prepared in aqueous 0.02M phosphoric acid
|
Type
|
FILTRATION
|
Details
|
filtered (0.2 μm)
|
Type
|
CUSTOM
|
Details
|
to LC/MS/MS analysis to remove particulates as preventive maintenance measure for the HPLC system
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)O)NCP(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)N(CC(=O)O)CP(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)NO1)CC(C(=O)O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |